molecular formula C6H11Cl2FN4 B13536160 N1-(6-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride

N1-(6-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride

Cat. No.: B13536160
M. Wt: 229.08 g/mol
InChI Key: WPAQHACMBMRTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(6-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a fluoropyrimidine ring, which is known for its biological activity and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 6-fluoropyrimidine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N1-(6-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

N1-(6-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(6-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(6-fluoropyrimidin-4-yl)ethane-1,2-diamine dihydrochloride is unique due to the presence of the fluoropyrimidine ring, which imparts specific biological activity and chemical reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Properties

Molecular Formula

C6H11Cl2FN4

Molecular Weight

229.08 g/mol

IUPAC Name

N'-(6-fluoropyrimidin-4-yl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C6H9FN4.2ClH/c7-5-3-6(9-2-1-8)11-4-10-5;;/h3-4H,1-2,8H2,(H,9,10,11);2*1H

InChI Key

WPAQHACMBMRTAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1F)NCCN.Cl.Cl

Origin of Product

United States

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